molecular formula C9H18O3 B14145384 Cyclohexanol, 1-(dimethoxymethyl)- CAS No. 89036-95-3

Cyclohexanol, 1-(dimethoxymethyl)-

Cat. No.: B14145384
CAS No.: 89036-95-3
M. Wt: 174.24 g/mol
InChI Key: BCHRBOVUXCINRV-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(dimethoxymethyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of cyclohexanol, where one of the hydrogen atoms on the cyclohexane ring is replaced by a dimethoxymethyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(dimethoxymethyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of cyclohexanol, 1-(dimethoxymethyl)- typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(dimethoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexanone derivatives.

    Reduction: It can be reduced to form cyclohexanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethoxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are commonly used.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanol, 1-(dimethoxymethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanol, 1-(dimethoxymethyl)- involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of cyclohexanone derivatives. In reduction reactions, it acts as a substrate for reducing agents, leading to the formation of cyclohexanol derivatives. In substitution reactions, it acts as a substrate for nucleophiles, leading to the formation of substituted cyclohexanol derivatives.

Comparison with Similar Compounds

Cyclohexanol, 1-(dimethoxymethyl)- can be compared with other similar compounds such as:

    Cyclohexanol: The parent compound, which lacks the dimethoxymethyl group.

    Cyclohexanone: The oxidized form of cyclohexanol.

    1-Methylcyclohexanol: A similar compound with a methyl group instead of a dimethoxymethyl group.

The uniqueness of cyclohexanol, 1-(dimethoxymethyl)- lies in its ability to undergo a wide range of chemical reactions and its applications in various scientific fields.

Properties

CAS No.

89036-95-3

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

1-(dimethoxymethyl)cyclohexan-1-ol

InChI

InChI=1S/C9H18O3/c1-11-8(12-2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3

InChI Key

BCHRBOVUXCINRV-UHFFFAOYSA-N

Canonical SMILES

COC(C1(CCCCC1)O)OC

Origin of Product

United States

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